molecular formula C33H43N3O6 B14049511 4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid

4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid

Cat. No.: B14049511
M. Wt: 577.7 g/mol
InChI Key: GWNOTCOIYUNTQP-YPJJGMIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplaviroc is a compound that belongs to the class of 2,5-diketopiperazines and is known for its role as a CCR5 entry inhibitor. It was developed for the treatment of HIV infection by GlaxoSmithKline. its development was discontinued in October 2005 due to concerns about liver toxicity .

Preparation Methods

The synthesis of aplaviroc involves the formation of a spiro-diketo-piperazine structure. The synthetic route typically includes the reaction of specific amines and acids under controlled conditions to form the desired diketopiperazine ring. The industrial production methods would involve scaling up these reactions while ensuring the purity and stability of the compound .

Chemical Reactions Analysis

Aplaviroc undergoes various chemical reactions, including:

Scientific Research Applications

Aplaviroc has been extensively studied for its potential in treating HIV infection. It acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which is crucial for the entry of HIV into human cells. This makes it a valuable tool in understanding HIV entry mechanisms and developing new therapeutic strategies . Additionally, aplaviroc’s unique structure has made it a subject of interest in medicinal chemistry research .

Mechanism of Action

Aplaviroc exerts its effects by binding specifically to the human CCR5 receptor. This binding inhibits the interaction between the CCR5 receptor and the HIV gp120 protein, thereby preventing the virus from entering human macrophages and T cells. This mechanism is distinct from other HIV drugs that target viral enzymes, as aplaviroc targets the host cell receptor .

Comparison with Similar Compounds

Aplaviroc is similar to other CCR5 antagonists such as maraviroc and vicriviroc. it is unique in its specific binding profile and the selective inhibition of monoclonal antibody binding to CCR5. Unlike maraviroc, which has been approved for clinical use, aplaviroc’s development was halted due to safety concerns . Other similar compounds include SCH-C and TAK-779, which also target the CCR5 receptor but have different molecular structures and mechanisms of action .

Properties

Molecular Formula

C33H43N3O6

Molecular Weight

577.7 g/mol

IUPAC Name

4-[4-[[1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28?,29-/m1/s1

InChI Key

GWNOTCOIYUNTQP-YPJJGMIRSA-N

Isomeric SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O

Origin of Product

United States

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